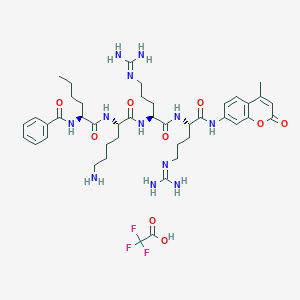

Bz-Nle-Lys-Arg-Arg-AMC Trifluoroacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bz-Nle-Lys-Arg-Arg-AMC Trifluoroacetate is a fluorogenic peptide substrate used primarily in the study of viral proteases, such as those from dengue virus and yellow fever virus . This compound is particularly valuable in biochemical assays due to its ability to release a fluorescent molecule upon enzymatic cleavage, allowing for the quantification of protease activity .

Mécanisme D'action

Target of Action

The primary targets of Bz-Nle-Lys-Arg-Arg-AMC Trifluoroacetate are the dengue virus NS2B-NS3 and yellow fever virus NS3 protease . These proteases play a crucial role in the life cycle of these viruses, making them a key target for antiviral drug development.

Mode of Action

This compound acts as a substrate for the aforementioned viral proteases . The compound’s interaction with its targets results in enzymatic cleavage, releasing a fluorescent product that can be quantified to measure protease activity .

Biochemical Pathways

The compound’s interaction with the dengue and yellow fever virus proteases affects the viral replication process . By serving as a substrate for these enzymes, it interferes with the proteolytic processing of the viral polyprotein, a critical step in the viral life cycle .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of viral protease activity. This can lead to a disruption in the viral life cycle, potentially preventing the replication and spread of the virus .

Analyse Biochimique

Biochemical Properties

Bz-Nle-Lys-Arg-Arg-AMC Trifluoroacetate interacts with enzymes such as the dengue virus NS2B-NS3 and yellow fever virus NS3 protease . The nature of these interactions is characterized by the kcat/Km value of this compound for the dengue virus type 4 (DEN4) enzyme, which is > 800 fold higher than that of Boc-Gly-Arg-Arg-AMC, a widely used NS3 substrate .

Molecular Mechanism

Upon enzymatic cleavage by yellow fever virus NS3 or dengue virus NS2B/3 serine proteases, 7-amino-4-methylcoumarin (AMC) is released from this compound . The fluorescence of AMC can be used to quantify the activity of these serine proteases .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Bz-Nle-Lys-Arg-Arg-AMC Trifluoroacetate involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a resin, followed by the sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as HBTU or DIC, and the protecting groups are removed using TFA (trifluoroacetic acid) or similar reagents .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .

Analyse Des Réactions Chimiques

Types of Reactions

Bz-Nle-Lys-Arg-Arg-AMC Trifluoroacetate primarily undergoes hydrolysis reactions catalyzed by specific proteases. The hydrolysis of the peptide bond releases 7-amino-4-methylcoumarin (AMC), which is fluorescent and can be quantified .

Common Reagents and Conditions

The hydrolysis reaction typically occurs in a buffered aqueous solution, such as Tris-HCl buffer at pH 7.8. The presence of the target protease is essential for the reaction to proceed .

Major Products

The major product of the hydrolysis reaction is 7-amino-4-methylcoumarin (AMC), which exhibits fluorescence at specific wavelengths (λex = 380 nm, λem = 460 nm) .

Applications De Recherche Scientifique

Bz-Nle-Lys-Arg-Arg-AMC Trifluoroacetate is widely used in scientific research for the following applications:

Biochemistry: It serves as a substrate for studying the activity of viral proteases, particularly those from dengue virus and yellow fever virus.

Molecular Biology: Researchers use this substrate to investigate the mechanisms of protease action and to study protein-protein interactions involving proteases.

Comparaison Avec Des Composés Similaires

Similar Compounds

Boc-Gly-Arg-Arg-AMC: Another fluorogenic substrate used for studying protease activity, but with lower specificity and efficiency compared to Bz-Nle-Lys-Arg-Arg-AMC Trifluoroacetate.

Ac-Asp-Glu-Val-Asp-AMC: A substrate used for caspase activity assays, differing in its target proteases and applications.

Uniqueness

This compound is unique due to its high specificity and efficiency in quantifying the activity of viral proteases. Its kcat/Km value for dengue virus type 4 enzyme is significantly higher than that of other substrates, making it a preferred choice for researchers .

Propriétés

IUPAC Name |

N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]benzamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H60N12O7.C2HF3O2/c1-3-4-14-29(50-35(55)26-12-6-5-7-13-26)37(57)51-30(15-8-9-20-42)38(58)53-32(17-11-22-48-41(45)46)39(59)52-31(16-10-21-47-40(43)44)36(56)49-27-18-19-28-25(2)23-34(54)60-33(28)24-27;3-2(4,5)1(6)7/h5-7,12-13,18-19,23-24,29-32H,3-4,8-11,14-17,20-22,42H2,1-2H3,(H,49,56)(H,50,55)(H,51,57)(H,52,59)(H,53,58)(H4,43,44,47)(H4,45,46,48);(H,6,7)/t29-,30-,31-,32-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYJSRFIILSPWIO-WYDLTDSDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)C3=CC=CC=C3.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)C3=CC=CC=C3.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H61F3N12O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

947.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.